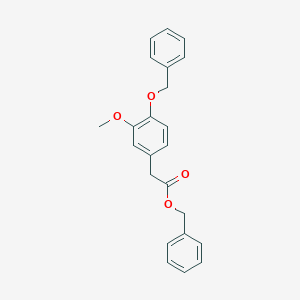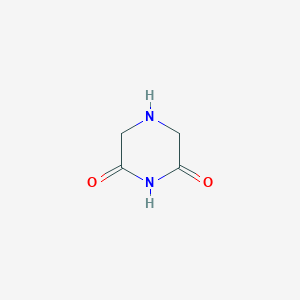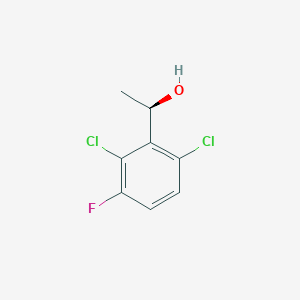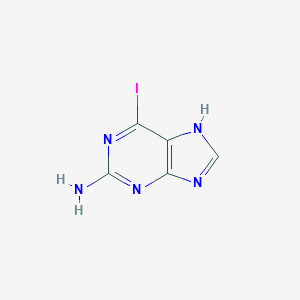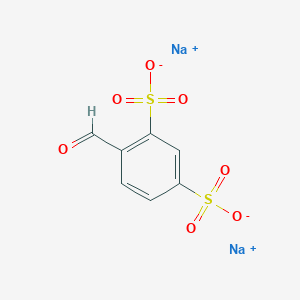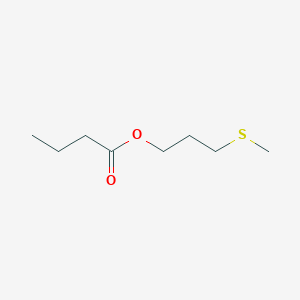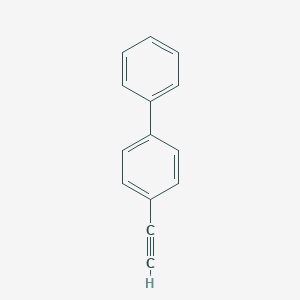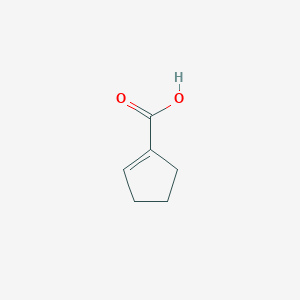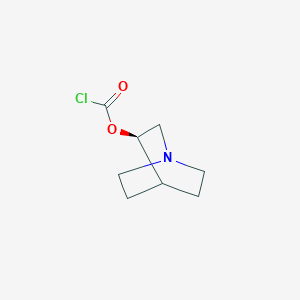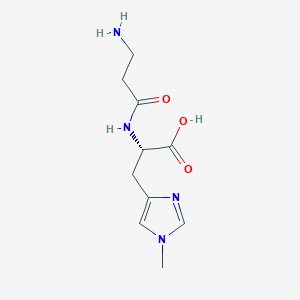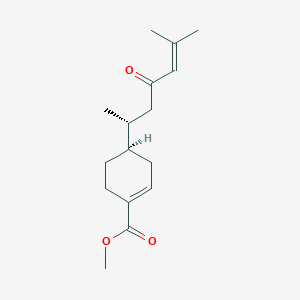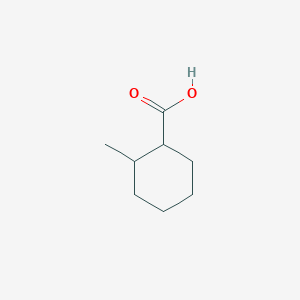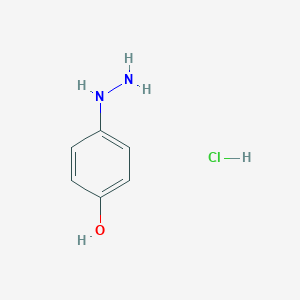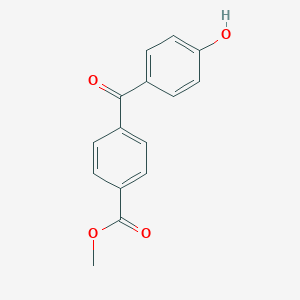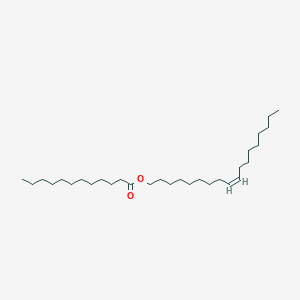
Oleyl laurate
Übersicht
Beschreibung
Fatty Acid Biosynthesis and Oleyl Laurate
Synthesis Analysis
The synthesis of medium-chain fatty acids, such as laurate, has been studied in the context of transgenic oilseed plants. By expressing a complementary DNA coding for a plastid-targeted preprotein in the seeds of Arabidopsis thaliana, researchers were able to redirect fatty acid biosynthesis to produce medium chains at the expense of long-chain fatty acids. Laurate became the most abundant fatty acid species and was deposited in the storage triacylglycerols .
Molecular Structure Analysis
The molecular structure of oleyl laurate can be inferred from the studies on oleic acid ozonolysis. Oleic acid, a key component of atmospheric organic aerosol, undergoes ozonolysis to form various reaction products, including nonanal, nonanoic acid, 9-oxononanoic acid, and azelaic acid. These products can further react to form complex mixtures of oligomeric species, which include linear alpha-acyloxyalkyl hydroperoxides, secondary ozonides, and cyclic diperoxides .
Chemical Reactions Analysis
The chemical reactions involving oleic acid and laurate have been explored in the context of lipotoxicity. Laurate, a medium-chain saturated fatty acid, has been shown to enhance the uptake of oleate, a monounsaturated fatty acid. This interaction increases the intracellular concentration of oleate, which can lead to enhanced lipid storage and induce cell death through lipotoxic stress responses. The specific pathways and stress signals involved in this process vary among different cell types .
Physical and Chemical Properties Analysis
While the provided papers do not directly address the physical and chemical properties of oleyl laurate, they do provide information on the properties of its constituent fatty acids. Medium-chain fatty acids like laurate are important renewable resources and have distinct biosynthetic pathways in plants . The ozonolysis of oleic acid leads to a variety of reaction products with different physical and chemical characteristics, which are important for understanding the behavior of organic aerosols in the atmosphere . The interaction between laurate and oleate suggests that the physical properties of fatty acids can influence their biological uptake and storage, as well as their potential to cause lipotoxicity .
Wissenschaftliche Forschungsanwendungen
Cosmetic and Pharmaceutical Formulations
Oleyl laurate is a fatty acid ester with potential applications in cosmetic and pharmaceutical formulations. It is recognized for its excellent wetting behavior at interfaces and provides a non-greasy feeling when applied to skin surfaces. Research has shown that oleyl laurate can be used in the preparation and optimization of nanoemulsions, which are stable across various temperatures and pass centrifugation tests and freeze–thaw cycles without phase failures. These nanoemulsions are useful in the cosmetic and pharmaceutical industries for the delivery of active ingredients like piroxicam (Mat Hadzir et al., 2013).
Fuel Properties and Engine Performance
In the context of biofuels, oleyl laurate has been studied for its injection characteristics in diesel engine systems. Fatty acid esters like oleyl laurate exhibit certain properties that impact engine performance, such as smoother rising slopes at the start of injection and lower injection rates during stable injection periods. These characteristics are crucial for optimizing engine performance and reducing emissions in vehicles powered by biodiesel fuels (Han et al., 2014).
Antimicrobial Applications
Oleyl laurate has also been investigated for its potential antimicrobial properties. The interaction of this compound with bacterial cell envelopes, particularly in Gram-negative bacteria, is a subject of interest. Studies suggest that the molecular structure of oleyl laurate may play a role in disrupting bacterial membranes, thereby enhancing its antimicrobial efficacy. This could lead to applications in developing new antimicrobial formulations or therapeutics (Sharma et al., 2021).
Antioxidant Properties
The antioxidant effects of oleyl laurate have been studied in the context of biodiesel systems. Research shows that antioxidant additives can significantly affect the auto-oxidation kinetics of methyl oleate-methyl laurate blends, which are surrogate biodiesel systems. Understanding these effects is critical for improving the stability and performance of biodiesel fuels (Samadhi et al., 2017).
Safety And Hazards
Oleyl Laurate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Oleyl Laurate has potential applications in cosmetic and pharmaceutical formulations due to their excellent wetting behaviour at interfaces and a non-greasy feeling when applied on the skin surfaces . More research is being carried out to improve the synthesis process and explore more applications .
Eigenschaften
IUPAC Name |
[(Z)-octadec-9-enyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHVFDVVZRNMHY-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317752 | |
| Record name | Oleyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl laurate | |
CAS RN |
19149-85-0 | |
| Record name | Oleyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19149-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-Octadec-9-enyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019149850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



